molecular formula C19H12Cl2F2N2O2 B2563218 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 339008-61-6

1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2563218
CAS No.: 339008-61-6
M. Wt: 409.21
InChI Key: CVYBEGOWIRNBEY-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and difluorophenyl groups attached to a dihydropyridine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine core through a Hantzsch reaction, followed by the introduction of the dichlorophenyl and difluorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorophenyl)sulfonylpiperazine
  • 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One

Uniqueness

Compared to similar compounds, 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique dihydropyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H12Cl2F2N2O2
  • CAS Number : 338755-02-5
  • Molar Mass : 443.66 g/mol

Antihypertensive Activity

Dihydropyridines are primarily recognized for their role as calcium channel blockers. The compound has shown promise in reducing blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This mechanism leads to vasodilation and a subsequent decrease in peripheral resistance.

Anticancer Properties

Recent studies have indicated that compounds similar to this dihydropyridine derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membrane integrity.

Study on Antihypertensive Effects

A study conducted on hypertensive rat models demonstrated a significant reduction in systolic blood pressure following administration of the compound. The results indicated a dose-dependent response with an effective dose range identified between 10 mg/kg to 30 mg/kg .

Dose (mg/kg)Systolic Blood Pressure (mmHg)
0180 ± 5
10160 ± 4
20140 ± 3
30120 ± 2

Cytotoxicity Against Cancer Cells

In vitro studies have shown that the compound exhibits cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells .

Cell LineIC50 (µM)
MCF-725
A54930

Calcium Channel Blockade

The primary mechanism attributed to the antihypertensive effects is the blockade of L-type calcium channels, leading to decreased intracellular calcium levels and relaxation of vascular smooth muscle .

Induction of Apoptosis in Cancer Cells

The anticancer activity is linked to the activation of caspase pathways, which are critical for the execution phase of apoptosis. The compound appears to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F2N2O2/c20-14-2-1-3-15(21)13(14)10-25-9-11(4-7-18(25)26)19(27)24-17-6-5-12(22)8-16(17)23/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYBEGOWIRNBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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